Cas no 5734-58-7 (Thieno[3,4-d]pyrimidine,5,7-dihydro-5-methyl-4-(4-morpholinyl)-2-phenyl-)

Thieno[3,4-d]pyrimidine,5,7-dihydro-5-methyl-4-(4-morpholinyl)-2-phenyl- structure
5734-58-7 structure
Product Name:Thieno[3,4-d]pyrimidine,5,7-dihydro-5-methyl-4-(4-morpholinyl)-2-phenyl-
CAS No:5734-58-7
MF:C16H16FNO4S
MW:337.365946769714
CID:385071
PubChem ID:782445
Update Time:2025-04-19

Thieno[3,4-d]pyrimidine,5,7-dihydro-5-methyl-4-(4-morpholinyl)-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Thieno[3,4-d]pyrimidine,5,7-dihydro-5-methyl-4-(4-morpholinyl)-2-phenyl-
    • [(4-Fluoro-benzenesulfonyl)-p-tolyl-amino]-acetic acid methyl ester
    • methyl 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetate
    • ST060896
    • CBKinase1_000888
    • MLS000703197
    • BIM-0029849.P001
    • AKOS000387039
    • Oprea1_507442
    • 5734-58-7
    • CBKinase1_013288
    • SMR000273661
    • DTXSID10354804
    • Oprea1_523543
    • CHEMBL1415431
    • HMS2660H21
    • CBMicro_029846
    • Inchi: 1S/C16H16FNO4S/c1-12-3-7-14(8-4-12)18(11-16(19)22-2)23(20,21)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3
    • InChI Key: WDCLZLYBBCDSEW-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)F)(N(CC(=O)OC)C1C=CC(C)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 337.07848
  • Monoisotopic Mass: 337.07840733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 489
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • PSA: 63.68
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